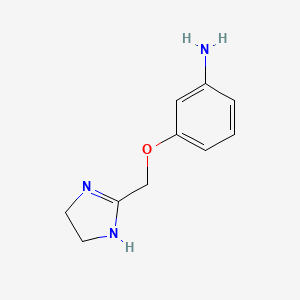

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

Description

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is an organic compound characterized by an aniline group (aminobenzene) connected via a methoxy (–O–CH₂–) linker to a 4,5-dihydroimidazole ring. The dihydroimidazole moiety is a partially saturated heterocycle, distinguishing it from fully aromatic imidazoles. This structural feature enhances conformational flexibility, which may influence its reactivity and interaction with biological targets .

The hydrochloride salt form, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline monohydrochloride (CAS: 53104-89-5), has a molecular formula of C₉H₁₂ClN₃ and a molar mass of 197.66 g/mol . The compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, particularly in the development of ligands for metal complexes or enzyme inhibitors.

Properties

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6H,4-5,7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQSOLHAYGIJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)COC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline typically involves the reaction of aniline derivatives with imidazole precursors under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction between the aniline and the imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or imidazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The aniline group may also contribute to its biological effects by interacting with cellular components .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole-Aniline Derivatives

Key Observations :

- Substituent Effects : Chlorine atoms in benzimidazoles increase hydrophobicity and electron-withdrawing effects, whereas methyl groups () enhance lipophilicity.

- Positional Isomerism : The meta-substitution in the target compound vs. para-substitution in may alter steric and electronic interactions in molecular recognition.

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

Key Observations :

- Imidazole derivatives are widely explored for antimicrobial and anti-inflammatory activities due to their ability to interact with biological targets via hydrogen bonding and π-stacking .

- The target compound’s dihydroimidazole and methoxy groups may facilitate chelation with transition metals (e.g., Ir³⁺), useful in catalytic or luminescent materials .

Biological Activity

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and an aniline moiety. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 161.204 g/mol. Its structure features a methoxy group attached to the imidazole ring, which enhances its chemical reactivity and biological activity. The InChI Key for this compound is HCJAVYDERMMIDO-UHFFFAOYSA-N, facilitating its identification in chemical databases .

1. Antimicrobial Properties

Research indicates that 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline exhibits notable antimicrobial activity. Compounds containing imidazole rings are often recognized for their ability to inhibit bacterial growth and combat infections. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

2. Anticancer Activity

The compound has shown promise in anticancer research, demonstrating cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole compounds have been reported to exhibit selective cytotoxicity against human tumor cell lines, with some derivatives achieving IC50 values in the low micromolar range . A comparative analysis of similar compounds indicates that modifications in the structure can significantly enhance their antiproliferative activities .

The biological activity of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline can be attributed to several mechanisms:

- Target Interactions : Imidazole derivatives interact with various cellular targets, including enzymes and receptors involved in critical biochemical pathways. This interaction may lead to the modulation of signaling pathways that are crucial for cell proliferation and survival .

- Bioavailability : The compound's high solubility in polar solvents may enhance its bioavailability, allowing for better absorption and distribution within biological systems .

Case Studies and Experimental Evidence

- Anticancer Efficacy : In a study evaluating the anticancer properties of imidazole derivatives, 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline was found to exhibit significant activity against several cancer cell lines. The IC50 values ranged from 2.76 μM to 9.27 μM for different cell types, indicating a strong potential for further development as an anticancer agent .

- Antimicrobial Activity : A recent study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard dilution methods, showcasing its potential as a therapeutic agent in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | Lacks methoxy group | Varies; less potent than methoxy-substituted analogs |

| 4-bromo-aniline | Bromine substitution | Insights into halogen effects on activity |

| 2-(naphthalen-2-yloxymethyl)-4,5-dihydro-1H-imidazole | Bulky naphthalene group | Enhanced lipophilicity; altered receptor interactions |

This table illustrates how structural modifications can influence biological activities and highlights the unique position of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline within this context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.